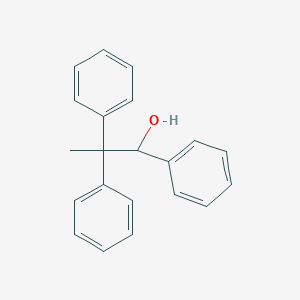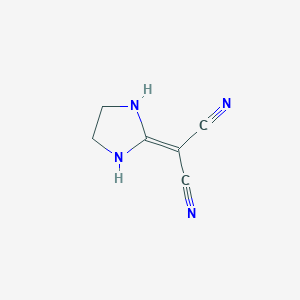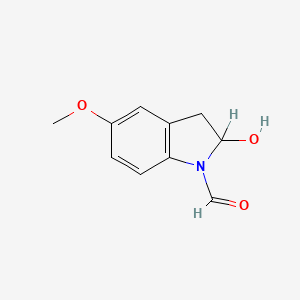
Diethyl 2,3-bis(4-nitrophenyl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,3-bis(4-nitrophenyl)butanedioate is an organic compound with the molecular formula C20H20N2O8 It is known for its unique structure, which includes two nitrophenyl groups attached to a butanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,3-bis(4-nitrophenyl)butanedioate typically involves the esterification of 2,3-bis(4-nitrophenyl)butanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing and heating can ensure consistent reaction conditions and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,3-bis(4-nitrophenyl)butanedioate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions, leading to the formation of the corresponding carboxylate salts.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Diethyl 2,3-bis(4-aminophenyl)butanedioate.
Substitution: this compound carboxylate salts.
Hydrolysis: 2,3-bis(4-nitrophenyl)butanedioic acid.
Applications De Recherche Scientifique
Diethyl 2,3-bis(4-nitrophenyl)butanedioate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitrophenyl groups.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of diethyl 2,3-bis(4-nitrophenyl)butanedioate involves its interaction with molecular targets through its nitrophenyl groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The ester groups can also be hydrolyzed to release the active diacid form, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2,3-bis(4-aminophenyl)butanedioate
- Diethyl 2,3-bis(4-chlorophenyl)butanedioate
- Diethyl 2,3-bis(4-methylphenyl)butanedioate
Uniqueness
Diethyl 2,3-bis(4-nitrophenyl)butanedioate is unique due to the presence of nitrophenyl groups, which impart distinct chemical reactivity and potential biological activity. Compared to its analogs with different substituents (e.g., amino, chloro, methyl), the nitro groups provide unique redox properties and potential for further functionalization.
Propriétés
Numéro CAS |
6287-98-5 |
|---|---|
Formule moléculaire |
C20H20N2O8 |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
diethyl 2,3-bis(4-nitrophenyl)butanedioate |
InChI |
InChI=1S/C20H20N2O8/c1-3-29-19(23)17(13-5-9-15(10-6-13)21(25)26)18(20(24)30-4-2)14-7-11-16(12-8-14)22(27)28/h5-12,17-18H,3-4H2,1-2H3 |
Clé InChI |
COXAROUYLKIQFD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol](/img/structure/B14725893.png)

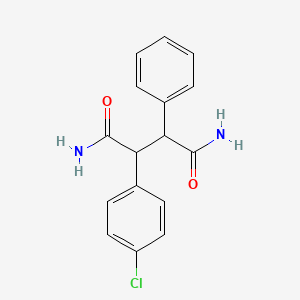
![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)
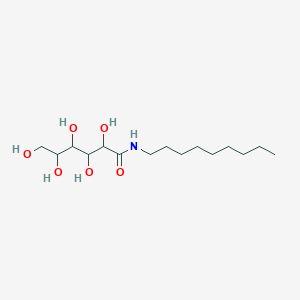
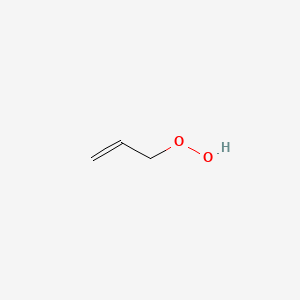

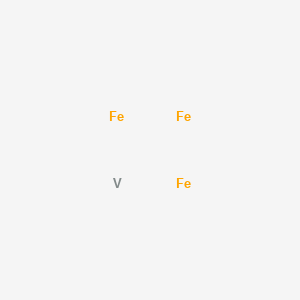
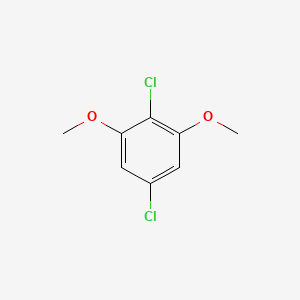

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B14725955.png)
